ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate
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Overview
Description
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a complex organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction. This involves the condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at around 50°C . The reaction yields the desired oxazine derivative in high yields (85-95%) within a short reaction time (5-10 minutes) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the process. This includes using environmentally benign solvents, minimizing waste, and maximizing yield through efficient catalytic processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazines, quinones, and reduced derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antibacterial, and antiviral agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Its biological activities, such as enzyme inhibition and receptor binding, are subjects of research.
Mechanism of Action
The mechanism of action of ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate involves its interaction with various molecular targets. The oxazine ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones: These compounds share a similar oxazine ring structure and exhibit comparable biological activities.
1,2-Dihydro-1-aryl-3H-naphtho[1,2-e][1,3]oxazin-3-one: These derivatives are synthesized through electrophilic substitution reactions and have significant biological activities.
Uniqueness
Ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 4-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-21(23)16-7-10-17(11-8-16)22-13-19-18-6-4-3-5-15(18)9-12-20(19)25-14-22/h3-12H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSDIPFWSJEMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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